
5-Bromoisoquinoline
Overview
Description
5-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 5-Bromoisoquinoline involves the use of concentrated sulfuric acid as a solvent for bromination . Isoquinoline is added to the well-stirred acid, and the solution is cooled. N-bromosuccinimide is then added to the solution, and the mixture is stirred at specific temperatures . The resulting homogeneous reaction mixture is poured onto crushed ice, and the pH is adjusted . The product is then isolated through various processes, including distillation under reduced pressure .Molecular Structure Analysis
The molecular formula of 5-Bromoisoquinoline is C9H6BrN . It has a molar mass of 208.05 . The InChI key is CYJZJGYYTFQQBY-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Bromoisoquinoline is employed in palladium-catalyzed aminomethylation and amination reactions . These reactions occur with excellent selectivity for the formation of the primary arylamine over the formation of the diarylamine .Physical And Chemical Properties Analysis
5-Bromoisoquinoline is a white to yellowish-brown crystalline solid . It has a melting point of 83-87 °C and a boiling point of 95-97°C at 0.1mm . Its density is 1.564±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol .Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
5-Bromoisoquinoline: serves as a core scaffold in the design and synthesis of various pharmacologically active compounds. Its structural motif is found in many therapeutic agents due to its broad spectrum of bioactivity, including anticancer, antibacterial, anti-tumor, and anti-inflammatory properties . The compound’s ability to interact with biological targets makes it invaluable in the development of new medications.
Organic Synthesis: Palladium-Catalyzed Reactions
In organic synthesis, 5-Bromoisoquinoline is employed as a starting material in palladium-catalyzed aminomethylation and amination reactions . These reactions are crucial for introducing amino groups into the isoquinoline ring, thereby creating new compounds with potential applications in various fields, including pharmaceuticals and materials science.
Safety and Hazards
5-Bromoisoquinoline is classified as irritating to eyes, respiratory system, and skin . It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Mechanism of Action
Target of Action
5-Bromoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus It’s known to be used as a starting material in palladium-catalyzed aminomethylation and amination reactions .
Mode of Action
This interaction could be the basis for its use in palladium-catalyzed aminomethylation and amination reactions .
Biochemical Pathways
Given its use in aminomethylation and amination reactions , it can be inferred that it may play a role in modifying amino groups in biochemical pathways.
Result of Action
Its use in aminomethylation and amination reactions suggests that it may have the ability to modify amino groups, which could potentially lead to changes at the molecular and cellular levels .
Action Environment
For instance, the synthesis of isoquinolin-5-yl-5-boronic acid from 5-Bromoisoquinoline is carried out in a solution of n-BuLi in THF, cooled to -78°C , suggesting that low temperatures may be necessary for certain reactions involving 5-Bromoisoquinoline.
properties
IUPAC Name |
5-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJZJGYYTFQQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353035 | |
| Record name | 5-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoquinoline | |
CAS RN |
34784-04-8 | |
| Record name | 5-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 5-Bromoisoquinoline?
A1: 5-Bromoisoquinoline has the molecular formula C9H6BrN and a molecular weight of 208.05 g/mol. Spectroscopic data, including FTIR, FT-Raman, and UV-visible spectra, along with detailed vibrational assignments, can be found in a study by []. This study also provides insights into the electronic structure and charge transfer characteristics of the molecule.
Q2: How is 5-Bromoisoquinoline typically synthesized?
A2: 5-Bromoisoquinoline can be synthesized through several methods:
- Direct Bromination: Isoquinoline can be regioselectively brominated at the 5-position using N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid [, , ]. This method offers a direct route but requires careful control of reaction conditions to ensure selectivity.
- From 6-Methoxyisoquinoline: A multi-step synthesis starting from 3-methoxybenzaldehyde ultimately yields 6-methoxyisoquinoline-5-carbonitrile. This intermediate can be further modified to obtain 5-bromoisoquinoline [].
Q3: Can 5-Bromoisoquinoline be used in cross-coupling reactions?
A3: Yes, 5-Bromoisoquinoline is a valuable substrate for palladium-catalyzed Suzuki cross-coupling reactions. It can be converted to the corresponding boronic acid via halogen-metal exchange and subsequently coupled with various haloheteroarylamines to yield diverse heteroarylamine derivatives []. This methodology allows for the efficient synthesis of complex molecules incorporating the isoquinoline scaffold.
Q4: How does the structure of 5-Bromoisoquinoline influence its properties in metal complexes?
A4: In a study focusing on trinuclear ruthenium complexes, incorporating 5-bromoisoquinoline as a ligand ([Ru3O(CH3COO)6(5-briq)3]PF6) resulted in interesting electronic properties []. The planar structure of the complex, confirmed by X-ray diffraction, highlights the ability of the azanaphthalene ligand to extend the electronic π-system of the [Ru3O] core. Spectroscopic and electrochemical analyses further confirmed this extended π-system and enhanced electronic delocalization, influencing the overall properties of the complex.
Q5: Are there any applications of 5-Bromoisoquinoline in medicinal chemistry?
A5: While 5-bromoisoquinoline itself might not be the final biologically active compound, it serves as a crucial building block in synthesizing more complex molecules with potential pharmaceutical applications. For instance, it was used as a starting material in the synthesis of SPD 502, a competitive AMPA receptor antagonist []. This highlights its versatility as a synthetic intermediate for exploring new therapeutic agents.
Q6: Has the environmental impact of 5-Bromoisoquinoline been studied?
A6: While the provided research papers don't specifically address the environmental impact and degradation of 5-Bromoisoquinoline, it's essential to consider these aspects for any chemical compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
Q7: What analytical methods are used to characterize and quantify 5-Bromoisoquinoline?
A7: Various analytical techniques are employed to characterize and quantify 5-Bromoisoquinoline. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
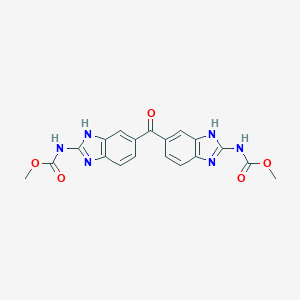
![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)
![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)

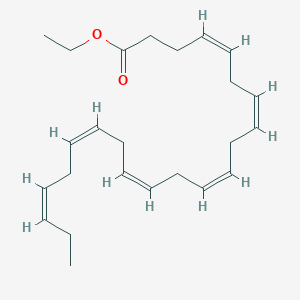
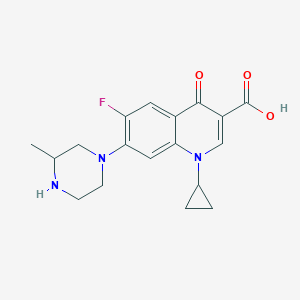

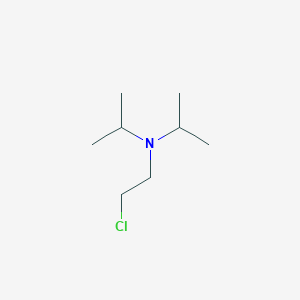
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

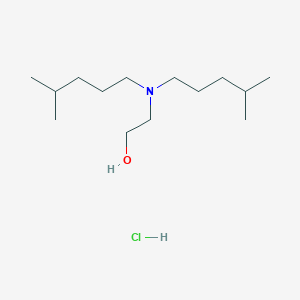

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)